Tripolin A

Kinase inhibition Allosteric modulation ATP competition

Tripolin A is a validated non-ATP competitive Aurora A kinase inhibitor that uniquely enables selective cellular inhibition of Aurora A over Aurora B, a capability its analog Tripolin B lacks. Its distinct binding mode and ability to dissect Aurora A-specific pathways without confounding Aurora B effects make it an essential tool for mitosis and cancer research. Procure high-purity Tripolin A to advance your mechanistic studies.

Molecular Formula C15H11NO3
Molecular Weight 253.257
CAS No. 128943-03-3
Cat. No. B560434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripolin A
CAS128943-03-3
Synonyms(Z)-3-(2,5-Dihydroxy-benzylidene)-1,3-dihydro-indol-2-one
Molecular FormulaC15H11NO3
Molecular Weight253.257
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2
InChIInChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)
InChIKeyOMKSBDLWMROKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tripolin A (CAS 128943-03-3) for Aurora Kinase Research: Compound Identity and Mechanism


Tripolin A (CAS 128943-03-3) is a specific, non-ATP competitive inhibitor of Aurora A kinase, with reported IC50 values of 1.5 μM for Aurora A and 7 μM for Aurora B in biochemical assays . The compound is also known as (E)-3-(2,5-dihydroxybenzylidene)indolin-2-one . It belongs to the indolinone class of small-molecule kinase inhibitors and functions as an allosteric modulator of Aurora A, distinguishing it from ATP-competitive inhibitors [1].

Why Generic Aurora A Inhibitors Cannot Substitute for Tripolin A in Specialized Research


Tripolin A cannot be generically substituted by other Aurora A inhibitors due to its unique combination of non-ATP competitive binding kinetics and its cellular selectivity profile. While many Aurora A inhibitors (e.g., MLN8054, MLN8237) are ATP-competitive and show high potency in vitro, they often exhibit distinct off-target effects or limited cellular activity [1]. Tripolin A, conversely, maintains cellular activity where its closest structural analog Tripolin B fails completely [2]. Its allosteric binding mode also makes it a critical tool for studying Aurora A signaling pathways independently of ATP competition [3].

Tripolin A Differentiation Evidence: Quantitative Comparator Analysis for Scientific Selection


Non-ATP Competitive Binding Mode vs. ATP-Competitive Inhibitors

Tripolin A acts as a non-ATP competitive Aurora A inhibitor, whereas Tripolin B and MLN8054 are ATP-competitive. In in vitro kinase assays, the IC50 of Tripolin A remained constant across ATP concentrations (100 µM, 500 µM, 2 mM), confirming a non-ATP competitive mode [1]. In contrast, the IC50 of Tripolin B increased with increasing ATP concentrations, consistent with ATP competition [2].

Kinase inhibition Allosteric modulation ATP competition

Cellular Selectivity: Aurora A vs. Aurora B in Mammalian Cells

Tripolin A shows cellular selectivity for Aurora A over Aurora B. In HeLa cells, treatment with 20 µM Tripolin A significantly reduced Aurora A autophosphorylation on Thr288 (pAurora A) but did not affect Aurora B activity, as measured by histone H3 Ser10 phosphorylation [1]. This contrasts with the biochemical IC50 values (1.5 µM for Aurora A vs. 7 µM for Aurora B) which overestimate Aurora B inhibition .

Cellular selectivity Aurora kinase Mitotic spindle

Cellular Activity vs. Inactive Analog Tripolin B

Tripolin A is active in mammalian cells, whereas its close analog Tripolin B shows no cellular Aurora A inhibitory activity despite having similar in vitro potency (Aurora A IC50: 1.5 µM for Tripolin A vs. 2.5 µM for Tripolin B) . In HeLa cells, 20 µM Tripolin A induces clear mitotic spindle defects and reduces pAurora A localization, while Tripolin B at the same concentration produces no observable phenotype [1].

Cellular efficacy Structure-activity relationship Aurora A inhibition

Phenotypic Consistency with Potent ATP-Competitive Inhibitors MLN8054 and MLN8237

Tripolin A induces mitotic defects consistent with Aurora A inhibition by potent ATP-competitive inhibitors MLN8054 (IC50 4 nM) and MLN8237 (IC50 1.2 nM) [1]. In HeLa cells, 20 µM Tripolin A treatment for 24h resulted in 42% of mitotic cells exhibiting fragmented centrosomes compared to 5% in DMSO controls [2]. This phenotype mirrors that observed with Aurora A siRNA (45% fragmented centrosomes) and MLN8237 treatment [3].

Mitotic spindle Centrosome integrity Phenotypic screening

HURP Localization: A Unique Readout of Aurora A Inhibition

Tripolin A uniquely reveals a novel regulatory mechanism for HURP (Hepatoma Up-Regulated Protein) distribution on spindle microtubules. In HeLa cells, 20 µM Tripolin A alters the gradient distribution of HURP toward chromosomes without affecting its overall microtubule binding [1]. Quantitative line-scan analysis shows a significant shift in HURP intensity profile along the spindle axis compared to control (p<0.05, n=5 spindles per group) [2]. This phenotype has not been reported for ATP-competitive Aurora A inhibitors and represents a specific application of Tripolin A for studying Aurora A substrate regulation.

HURP Microtubule-associated protein Spindle assembly

Microtubule Dynamics in Interphase: Aurora A-Specific Effect

Tripolin A affects microtubule (MT) dynamics in interphase cells, a phenotype consistent with Aurora A inhibition by RNAi or other specific inhibitors like MLN8054 [1]. In live-cell imaging of EB3-GFP (a MT plus-end marker), 20 µM Tripolin A treatment significantly reduced the growth speed of MTs from 0.35 µm/s (control) to 0.28 µm/s (p<0.001, n≥30 MTs per condition) [2]. This effect is Aurora A-specific, as Aurora B inhibition does not alter interphase MT dynamics [3].

Microtubule dynamics Interphase Aurora A

Optimal Use Cases for Tripolin A in Aurora Kinase and Cell Cycle Research


Differentiating Aurora A from Aurora B Functions in Mitotic Cells

Tripolin A's cellular selectivity for Aurora A over Aurora B (20 µM inhibits pAurora A but not histone H3 phosphorylation) makes it ideal for dissecting Aurora A-specific roles in spindle assembly, centrosome maturation, and chromosome alignment without confounding Aurora B inhibition [1]. This is particularly valuable when studying mitotic phenotypes where dual inhibition would complicate interpretation.

Investigating Non-ATP Competitive Aurora A Inhibition Mechanisms

As a validated non-ATP competitive inhibitor, Tripolin A serves as a chemical probe for studying allosteric regulation of Aurora A. Its binding mode, which remains effective at high ATP concentrations (up to 2 mM), allows researchers to investigate Aurora A signaling under physiologically relevant ATP conditions, where ATP-competitive inhibitors may lose potency [2].

Studying Aurora A Substrate Regulation and Spatial Dynamics

Tripolin A's unique effect on HURP distribution—altering its gradient toward chromosomes without affecting total microtubule binding—provides a specific tool for investigating how Aurora A spatially regulates its substrates [3]. This application is not achievable with other Aurora A inhibitors and is essential for understanding Aurora A's role in microtubule-associated protein organization.

Examining Interphase Aurora A Functions in Microtubule Dynamics

Tripolin A reduces interphase microtubule growth speed by 20% (0.35 to 0.28 µm/s), consistent with Aurora A inhibition. This enables studies of Aurora A's non-mitotic roles in cell migration, neuronal development, and ciliogenesis, where interphase microtubule dynamics are critical [4].

Technical Documentation Hub

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28 linked technical documents
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